![molecular formula C7H6ClN3 B1430967 7-Chloroimidazo[1,2-A]pyridin-2-amine CAS No. 1501148-82-8](/img/structure/B1430967.png)
7-Chloroimidazo[1,2-A]pyridin-2-amine
Overview
Description
7-Chloroimidazo[1,2-A]pyridin-2-amine is a chemical compound . The molecule contains a total of 18 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 7-Chloroimidazo[1,2-A]pyridin-2-amine is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides and Imidazopyridines
7-Chloroimidazo[1,2-A]pyridin-2-amine serves as a key intermediate in the chemodivergent synthesis of both N-(pyridin-2-yl)amides and imidazopyridines . These compounds have significant biological and therapeutic value, with varied medicinal applications. The synthesis process is mild and metal-free, making it environmentally friendly.
Antituberculosis Agents
Imidazo[1,2-A]pyridine analogues, which can be derived from 7-Chloroimidazo[1,2-A]pyridin-2-amine, exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis (TB) . These compounds are critical in the development of new TB drugs, addressing a major global health challenge.
Drug Discovery and Development
The compound’s structure is a pharmacophore that is commonly found in molecules with significant biological activity. It is frequently used in the discovery and development of new drugs, particularly for infectious diseases .
Organic Synthesis Research
In organic chemistry, 7-Chloroimidazo[1,2-A]pyridin-2-amine is used to develop new synthetic methods. It’s particularly useful in reactions that require a stable and reactive intermediate for the construction of complex molecules .
Biological Evaluation for Therapeutic Applications
Researchers use this compound to design and synthesize new molecules, which are then biologically evaluated for their therapeutic potential. This includes testing for various biological activities and pharmacological properties .
Microwave-Assisted Synthesis
The compound is also utilized in microwave-assisted synthesis processes. This technique is known for reducing reaction times and improving yields, which is beneficial for rapid compound library generation .
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 7-Chloroimidazo[1,2-A]pyridin-2-amine and related compounds may have potential applications in the development of new drugs, particularly for the treatment of drug-resistant tuberculosis .
Mechanism of Action
Target of Action
7-Chloroimidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry One study suggests that imidazo[1,2-a]pyridine derivatives may target the sterol 14-alpha demethylase (cyp51) protein in candida albicans .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential target (cyp51), it may influence sterol biosynthesis, particularly the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.29 , which could influence its bioavailability and distribution within the body.
Result of Action
If it indeed targets cyp51, it could potentially inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCNIUFUKIWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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